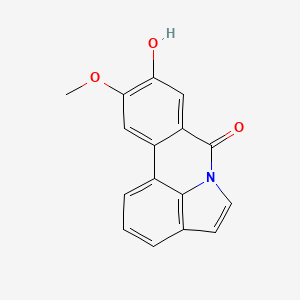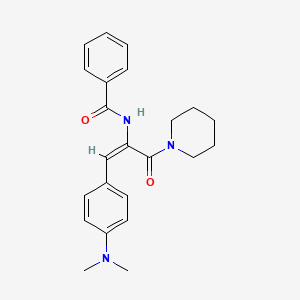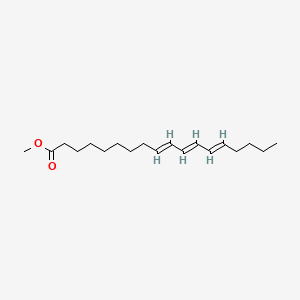
Methyl beta-eleostearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl beta-eleostearate is a methyl ester derivative of eleostearic acid, a conjugated triene fatty acid. It is commonly found in tung oil, which is derived from the seeds of the tung tree (Vernicia fordii). The compound is known for its unique chemical structure, which includes multiple double bonds, making it a subject of interest in various fields of research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl beta-eleostearate can be synthesized through the esterification of eleostearic acid with methanol. The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid to facilitate the esterification process . The reaction conditions usually include heating the mixture to a specific temperature to ensure the complete conversion of the acid to its methyl ester form.
Industrial Production Methods
In industrial settings, this compound is often produced through the transesterification of tung oil. This process involves reacting tung oil with methanol in the presence of a catalyst, such as sodium methoxide, to produce methyl esters of the fatty acids present in the oil, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl beta-eleostearate undergoes various chemical reactions, including:
Polymerization: The compound can undergo thermal polymerization to form cyclic monomers and polymers.
Cyclization: Under mild thermal conditions, this compound can cyclize to form 1,2-dialkyl-3,5-cyclohexadiene as a primary product.
Common Reagents and Conditions
Thermal Polymerization: This reaction typically requires heating the compound to high temperatures, often in the presence of a solvent like methyl laurate.
Cyclization: Mild thermal conditions are used to facilitate the cyclization process, often without the need for additional reagents.
Major Products Formed
Applications De Recherche Scientifique
Methyl beta-eleostearate has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of methyl beta-eleostearate primarily involves its ability to undergo polymerization and cyclization reactions. These reactions are facilitated by the presence of conjugated double bonds in its structure, which allow for various chemical transformations. The compound’s molecular targets and pathways are largely related to its interactions with other chemical species during these reactions .
Comparaison Avec Des Composés Similaires
Methyl beta-eleostearate can be compared with other similar compounds, such as:
Methyl alpha-eleostearate: This isomer has a different arrangement of double bonds, leading to variations in its reactivity and polymerization behavior.
Methyl punicate: Another related compound with distinct structural features and chemical properties.
Uniqueness
Its ability to undergo both polymerization and cyclization reactions makes it a versatile compound for research and industrial use .
Propriétés
Numéro CAS |
16195-77-0 |
|---|---|
Formule moléculaire |
C19H32O2 |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
methyl (9E,11E,13E)-octadeca-9,11,13-trienoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-11H,3-5,12-18H2,1-2H3/b7-6+,9-8+,11-10+ |
Clé InChI |
KOJYENXGDXRGDK-OBWVEWQSSA-N |
SMILES isomérique |
CCCC/C=C/C=C/C=C/CCCCCCCC(=O)OC |
SMILES canonique |
CCCCC=CC=CC=CCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


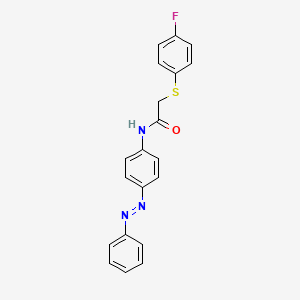



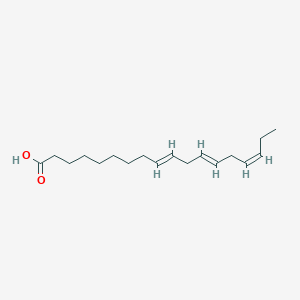

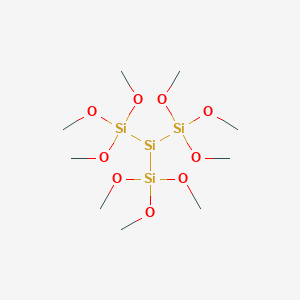
![1-(4-ethylpiperazin-1-yl)-3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propan-2-ol](/img/structure/B14152190.png)

![N-[(E)-(5-bromothiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14152200.png)
![2-(3-Nitrophenyl)-2-oxoethyl 4-({4-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B14152205.png)
![1-(4-nitrobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14152215.png)
